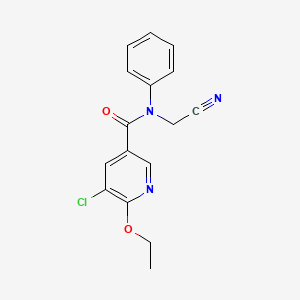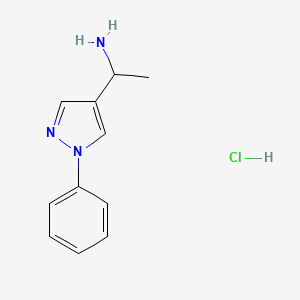![molecular formula C11H10N6O3S B3016023 (Z)-[amino(thiophen-3-yl)methylidene]amino 4-oxo-4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylate CAS No. 1993523-83-3](/img/structure/B3016023.png)
(Z)-[amino(thiophen-3-yl)methylidene]amino 4-oxo-4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a heterocyclic compound that incorporates a thiophene species . It has a molecular formula of C11H10N6O3S and a molecular weight of 306.3. It is not intended for human or veterinary use and is available for research use only.
Synthesis Analysis
Thiophene and its substituted derivatives are synthesized from enaminones via reactions with different nucleophiles and electrophiles . The structure elucidation of the designed compounds is derived from their spectral information .Molecular Structure Analysis
The molecular structure of this compound includes a thiophene nucleus, which is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It also contains an enaminone, which can be attacked by a given nucleophile at two sites, C-3 (the dialkylaminoethylene group) and C-1 (the carbonyl group), with the reactivity order C-3 > C-1 .Chemical Reactions Analysis
The reactivity of enaminones is referred to the actuality that they consolidate the ambident nucleophilicity of enamines and electrophilicity of enones . In addition, it can be attacked by an electrophile at C-2, oxygen, and/or nitrogen sites with reactivity order C-2 > N > O .科学的研究の応用
Synthesis and Chemical Properties
- The synthesis of related compounds, such as 1,2,4-triazolo[3,4-b]-1,3,4-thiadiazoles and 1,2,4-triazolo[3,4-b]-1,3,4-thiadiazines, involves reactions with various substituted aromatic aldehydes, acid chlorides, and two-carbon cyclizing reagents. These processes yield products with potential antimicrobial activity (Taha, 2008).
Biological Activities
- Various derivatives of the compound show antimicrobial activity. For instance, some synthesized compounds exhibited antibacterial and antifungal properties against a variety of microorganisms (Shiradkar & Kale, 2006).
- Certain compounds, like triazolothiadiazines and triazolothiadiazoles, have been synthesized and characterized for their antibacterial and insecticidal activities (Holla et al., 2006).
- Some analogs of this compound, like ethyl 5-methyl-7-(thiophen-2-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate, have shown potential as antituberculous agents, with research focusing on their synthesis and evaluation for tuberculostatic activity (Titova et al., 2019).
Pharmacological Potential
- The structural modifications and potential pharmacological activities of pyrazole and 1,2,4-triazole derivatives, including those similar to the compound , are a significant area of interest in medicine and pharmacy due to their versatility and efficacy (Fedotov et al., 2022).
Safety and Hazards
The safety and hazards of this compound are not specified in the available literature. It is not intended for human or veterinary use and is available for research use only.
将来の方向性
The future directions of research on this compound could involve synthesizing and investigating new structural prototypes with more effective pharmacological activity . Changing the substituents at position-2 of the thiophene ring significantly affects their biological activity . The pyridine side chain derivatives in similar compounds have shown excellent antimicrobial activity , suggesting potential areas for future exploration.
特性
IUPAC Name |
[(Z)-[amino(thiophen-3-yl)methylidene]amino] 4-oxo-6,7-dihydro-5H-triazolo[1,5-a]pyrazine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N6O3S/c12-9(6-1-4-21-5-6)15-20-11(19)7-8-10(18)13-2-3-17(8)16-14-7/h1,4-5H,2-3H2,(H2,12,15)(H,13,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOZQNNDSBUXBGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=C(N=N2)C(=O)ON=C(C3=CSC=C3)N)C(=O)N1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN2C(=C(N=N2)C(=O)O/N=C(/C3=CSC=C3)\N)C(=O)N1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N6O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[3-(3-methoxyphenyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl]thio}-N-(3-methyl-1H-pyrazol-5-yl)acetamide](/img/structure/B3015941.png)
![1,7-dimethyl-8-phenethyl-3-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3015943.png)

![1-methyl-3-(2-oxopropyl)-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B3015946.png)
![2-Chloro-N-[[2-(hydroxymethyl)spiro[3.3]heptan-2-yl]methyl]propanamide](/img/structure/B3015947.png)

![N-isopropyl-2-(8-(4-methoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B3015950.png)
![N-(4-ethylphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholin-4-ylethyl]ethanediamide](/img/structure/B3015951.png)


![8,9-dimethoxy-N-(2-phenylethyl)-2-pyridin-3-yl[1,2,4]triazolo[1,5-c]quinazolin-5-amine](/img/structure/B3015956.png)
![2-[3-(furan-2-ylmethyl)-6-methyl-4-oxothieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(3-methoxyphenyl)acetamide](/img/structure/B3015958.png)
![1-[(2-Bromophenyl)sulfonyl]piperazine](/img/structure/B3015960.png)